3-Carboxy-5-chlorophenylboronic acid pinacol ester
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Overview
Description
3-Carboxy-5-chlorophenylboronic acid pinacol ester is an organoboron compound that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a useful building block in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-5-chlorophenylboronic acid pinacol ester typically involves the reaction of 3-Carboxy-5-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Carboxy-5-chlorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are common oxidizing agents used in the oxidation of boronic esters.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with aryl halides to form biaryl compounds.
Major Products Formed
Oxidation: 3-Carboxy-5-chlorophenylboronic acid.
Reduction: 3-Carboxy-5-chlorophenyl alcohol.
Substitution: Biaryl compounds, where the boronic ester moiety is replaced by an aryl group.
Scientific Research Applications
3-Carboxy-5-chlorophenylboronic acid pinacol ester is used in various scientific research applications, including:
Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of 3-Carboxy-5-chlorophenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester reacts with the palladium-aryl complex, transferring the aryl group from boron to palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorophenylboronic acid pinacol ester
- 3-Cyanophenylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
Uniqueness
3-Carboxy-5-chlorophenylboronic acid pinacol ester is unique due to the presence of both a carboxylic acid group and a chlorine atom on the aromatic ring. This combination of functional groups provides distinct reactivity and allows for selective modifications in synthetic applications. The carboxylic acid group can participate in hydrogen bonding and other interactions, while the chlorine atom can undergo further substitution reactions, making this compound versatile in various chemical transformations.
Properties
IUPAC Name |
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO4/c1-12(2)13(3,4)19-14(18-12)9-5-8(11(16)17)6-10(15)7-9/h5-7H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHAXYMWCSOCIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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